Kansuiphorin C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Kansuiphorin C is typically isolated from the 95% ethanol extract of Euphorbia kansui roots . The extraction process involves bioassay-guided separation, which includes techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Kansuiphorin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: These can vary widely depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
Mechanism of Action
Kansuiphorin C exerts its effects primarily through modulation of gut microbiota and related metabolic functions . It has been shown to reduce the abundance of Helicobacter and increase the richness of Lactobacillus, which are involved in carbohydrate and amino acid metabolism . These changes in gut microbiota composition are believed to contribute to its therapeutic effects, particularly in the treatment of malignant ascites .
Comparison with Similar Compounds
Similar Compounds
- Kansuinine A
- Kansuinine B
- 3-O-benzoyl-20-deoxyingenol
- 3-O-(2’E,4’Z-decadienoyl)-20-O-acetylingenol
Uniqueness
Kansuiphorin C is unique among these compounds due to its specific modulation of gut microbiota and its potent cytotoxic effects . While other similar compounds also exhibit cytotoxic properties, this compound’s ability to significantly alter gut microbiota composition sets it apart .
Properties
Molecular Formula |
C29H34O6 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
[(1S,4S,5R,6R,9S,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate |
InChI |
InChI=1S/C29H34O6/c1-15-12-20-22-21(27(22,5)6)13-17(3)28(23(20)31)14-16(2)25(34-18(4)30)29(28,33)24(15)35-26(32)19-10-8-7-9-11-19/h7-12,14,17,20-22,24-25,33H,13H2,1-6H3/t17-,20+,21-,22+,24-,25+,28+,29+/m1/s1 |
InChI Key |
IDDLQFSLFADOOA-IMNYCCSCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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